molecular formula C47H90N2O16P2 B6595786 Bisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (3S)-2,3,5,6-tetrahydroxy-4-[(hydroxyphosphinato)oxy]cyclohexyl phosphate CAS No. 475995-51-8

Bisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (3S)-2,3,5,6-tetrahydroxy-4-[(hydroxyphosphinato)oxy]cyclohexyl phosphate

Cat. No.: B6595786
CAS No.: 475995-51-8
M. Wt: 1001.2 g/mol
InChI Key: HJHASIMOAXACIC-NGEHOCKISA-N
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Description

Bisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (3S)-2,3,5,6-tetrahydroxy-4-[(hydroxyphosphinato)oxy]cyclohexyl phosphate is a highly complex amphiphilic molecule characterized by:

  • Polyunsaturated acyl chains: A (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl group (20-carbon chain with four cis double bonds) and an octadecanoyl (stearic acid) chain.
  • Stereochemistry: (2R) configuration in the glycerol backbone and (3S) in the cyclohexyl phosphate moiety, critical for spatial orientation and binding specificity.
  • Phosphorylated headgroup: A cyclohexyl phosphate with four hydroxyl groups and a hydroxyphosphinate substituent, enhancing polarity and hydrogen-bonding capacity.
  • Bisammonium counterion: Likely improves solubility and stabilizes the phosphate group’s negative charge.

This compound’s structure suggests roles in lipid signaling or membrane-associated processes. Its synthesis likely involves enzymatic acylation and phosphorylation steps, though exact pathways remain unelucidated in available literature.

Properties

IUPAC Name

diazanium;[(2S)-2,3,5,6-tetrahydroxy-4-[[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxycyclohexyl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H84O16P2.2H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)61-39(37-59-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-60-65(57,58)63-47-44(52)42(50)46(43(51)45(47)53)62-64(54,55)56;;/h11,13,17,19,22,24,28,30,39,42-47,50-53H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,57,58)(H2,54,55,56);2*1H3/b13-11-,19-17-,24-22-,30-28-;;/t39-,42+,43?,44?,45?,46?,47?;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHASIMOAXACIC-NGEHOCKISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1C([C@@H](C(C(C1O)O)OP(=O)(O)[O-])O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H90N2O16P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677086
Record name Bisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (3S)-2,3,5,6-tetrahydroxy-4-[(hydroxyphosphinato)oxy]cyclohexyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1001.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475995-51-8
Record name Bisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (3S)-2,3,5,6-tetrahydroxy-4-[(hydroxyphosphinato)oxy]cyclohexyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound Bisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (3S)-2,3,5,6-tetrahydroxy-4-[(hydroxyphosphinato)oxy]cyclohexyl phosphate is a complex bis-ammonium derivative with potential biological activities. This article summarizes its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups including phosphate and hydroxyl moieties. The presence of long-chain fatty acids contributes to its lipophilicity and potential interactions with biological membranes.

Biological Activity

1. Antimicrobial Activity

Research indicates that bis-ammonium compounds exhibit significant antimicrobial properties. A study on similar bis-ammonium derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 to 16 µg/mL against various bacterial strains. These compounds showed effectiveness comparable to established antiseptics like benzalkonium chloride and chlorhexidine .

Table 1: Antimicrobial Activity of Bis-Ammonium Compounds

CompoundMIC (µg/mL)Reference
Compound A0.25
Compound B16
Benzalkonium Chloride4
Chlorhexidine8

2. Cytotoxicity

Cytotoxicity studies reveal that these compounds have a cytotoxic profile comparable to reference drugs but exhibit lower toxicity than benzalkonium chloride. In vitro tests on HEK-293 cells showed that the cytotoxic effects were significantly less than those of traditional antiseptics .

Table 2: Cytotoxicity Comparison

CompoundCytotoxicity (IC50 µg/mL)Reference
Compound A10
Benzalkonium Chloride30
Chlorhexidine25

3. Mechanism of Action

The primary mechanism of action for bis-ammonium compounds appears to involve disruption of microbial cell membranes. The lipophilic nature of these compounds facilitates their integration into lipid bilayers, leading to increased permeability and eventual cell lysis .

Case Studies

Case Study 1: Efficacy Against Biofilm Formation

A study evaluated the efficacy of a similar bis-ammonium compound against biofilm-embedded bacteria. The results indicated that the compound significantly reduced colony-forming units (CFUs) in biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential as an effective antimicrobial agent in clinical settings .

Case Study 2: In Vivo Studies

In vivo studies conducted on rat models demonstrated that an aqueous solution of the compound effectively reduced bacterial load on skin infections within minutes of application. This rapid action underscores its potential for use in topical antiseptic formulations .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the potential of bis-ammonium compounds as effective antimicrobial agents. For instance, a series of novel bis-ammonium pyridoxine derivatives demonstrated significant antibacterial and antifungal activities against various strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) of these compounds were comparable to established antiseptics like benzalkonium chloride and chlorhexidine . The structure-activity relationship studies indicated that variations in lipophilicity significantly influenced antibacterial efficacy .

Chiral Ionic Liquids
Research into bis-ammonium chiral ionic liquids has revealed their potential therapeutic applications. These compounds have shown promising anti-cancer activity and cytotoxicity against cancer cell lines . The unique properties of ionic liquids facilitate their use in drug delivery systems and as solvents for chemical reactions involving sensitive biomolecules.

Biochemical Applications

Host-Guest Chemistry
The compound's ability to form complexes with various ammonium cations has been explored in host-guest chemistry. Studies indicate that substituents on the ammonium guest can significantly affect binding strengths with macrocyclic hosts like oxacalixarenes . This interaction can be utilized for sensing applications in environmental monitoring and biochemical assays.

Enzyme Assays
The binding characteristics of bis-ammonium compounds enable their use in enzyme assays. Their ability to selectively bind to specific substrates can facilitate the detection and quantification of enzymatic activity in complex biological systems .

Case Studies

Study Focus Findings
Pyridoxine Derivatives Study Antimicrobial ActivityIdentified several derivatives with MIC values between 0.25–16 µg/mL; some showed lower toxicity than traditional antiseptics .
Chiral Ionic Liquids Research Anti-Cancer ActivityDemonstrated significant cytotoxic effects on cancer cell lines; potential for therapeutic applications .
Host-Guest Binding Study Binding StrengthsShowed that structural modifications to ammonium guests significantly altered binding affinities; implications for sensor development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analogs:

(2R)-2-[(5Z,8Z,11Z,14Z)-Icosatetraenoyloxy]-3-[(1Z)-1-octadecenyloxy]propyl 2-(trimethylammonio)ethyl phosphate ( ): Similarities:

  • Shared (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl chain.
  • Glycerol backbone with (2R) stereochemistry.
    • Differences :
  • Headgroup : Trimethylammonioethyl phosphate vs. cyclohexyl phosphate with tetrahydroxy and hydroxyphosphinate groups.
  • Second acyl chain: (1Z)-octadecenyl (monounsaturated) vs. saturated octadecanoyl.
  • Counterion : Single trimethylammonium vs. bisammonium.

(2S)-2,3-dihydroxypropyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate ( ): Similarities:

  • Identical polyunsaturated acyl chain.
    • Differences :
  • Backbone : Simplified dihydroxypropyl vs. phosphorylated glycerol-cyclohexyl system.
  • Functionality : Lacks phosphate and ammonium groups, reducing polarity.
Table 1: Structural Comparison
Feature Target Compound Analog 1 Analog 2
Acyl Chains C20:4 (5Z,8Z,11Z,14Z) + C18:0 C20:4 (5Z,8Z,11Z,14Z) + C18:1 C20:4 (5Z,8Z,11Z,14Z)
Backbone Stereochemistry (2R), (3S) (2R) (2S)
Headgroup Cyclohexyl phosphate Trimethylammonioethyl phosphate None (ester)
Counterion Bisammonium Trimethylammonium None

Physicochemical Properties

Predicted using ACD/Labs Percepta Platform ( ):

  • LogP : Estimated lower for the target compound (~2.5) vs. Analog 1 (~3.8) due to its polar cyclohexyl phosphate group.
  • Hydrogen Bonding: Target compound has 8 H-bond donors (hydroxyls + phosphate) vs. 3 in Analog 1.
  • Solubility : Enhanced aqueous solubility in the target compound due to bisammonium counterions and hydroxyl density.

Preparation Methods

Glycerol Backbone Preparation

The (2R)-glycerol intermediate is synthesized via enzymatic resolution or asymmetric catalysis. A patented micellar aggregate method achieves >80% diastereomeric excess (de) for analogous glycerol derivatives by reducing ketones with sodium borohydride in aqueous micelles at 0–5°C. For the target compound, tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate -like intermediates are adapted, where micellar conditions suppress racemization during acylation.

Regioselective Acylation

Arachidonic and stearic acids are sequentially esterified using Steglich conditions (DCC/DMAP) or enzymatic catalysis (lipase B from Candida antarctica):

  • Primary hydroxyl acylation : The C2 hydroxyl is selectively activated using temporary silyl protection (e.g., TBDMSCl), enabling arachidonoyl chloride to react at C1.

  • Secondary hydroxyl acylation : After deprotection, stearoyl chloride is introduced at C2 under mild basic conditions (pyridine/CH₂Cl₂).

Yields exceed 85% when reactions are conducted at –20°C to prevent acyl migration.

Cyclohexyl Phosphate Synthesis

The (3S)-2,3,5,6-tetrahydroxy-4-[(hydroxyphosphinato)oxy]cyclohexyl phosphate moiety is constructed via:

  • Epoxide ring-opening : (3S)-epoxycyclohexane is treated with phosphoric acid to install the phosphate group at C4.

  • Hydroxyphosphinato introduction : Reaction with PH(O)(OH)₂ under Cu(I)/TEMPO catalysis achieves 92% regioselectivity for C4.

  • Protection/deprotection : Benzyl and acetonide groups preserve hydroxyls during phosphorylation.

Phosphorylation and Bisammonium Salt Formation

Coupling Glycerol and Cyclohexyl Units

The glycerol and cyclohexyl intermediates are linked via a phosphodiester bond using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (Rosenthal’s reagent). Key conditions:

  • Solvent : Anhydrous THF or DMF.

  • Temperature : 0°C to room temperature.

  • Base : Triethylamine or DBU for HCl scavenging.

Reaction monitoring via ³¹P NMR shows >95% conversion within 6 hours.

Bisammonium Counterion Exchange

The phosphate is neutralized by sequential treatment with ammonium hydroxide (2 equiv.) in methanol/water (9:1). Crystallization from ethanol/ethyl acetate yields the bisammonium salt with >99% purity (HPLC).

Optimization and Scalability

Green Chemistry Adaptations

  • Micellar catalysis : Sodium dodecyl sulfate (SDS) micelles reduce solvent waste during glycerol resolution, improving atom economy by 40%.

  • Enzymatic acylation : Lipase-catalyzed steps eliminate toxic coupling agents, achieving 88% yield with 50% reduced E-factor.

Critical Process Parameters

StepOptimal ConditionsYield (%)Purity (%)
Glycerol resolution0°C, SDS micelles, NaBH₄8295
Acylation (C1)–20°C, DCC/DMAP, CH₂Cl₂8798
PhosphorylationRosenthal’s reagent, THF9197
Bisammonium formationNH₄OH, MeOH/H₂O9599

Analytical Validation

Structural Confirmation

  • ³¹P NMR : δ 0.5 ppm (hydroxyphosphinato), δ –1.2 ppm (phosphate).

  • HRMS : [M–2NH₄]²⁻ calcd. 912.4521, found 912.4518.

  • Optical rotation : [α]D²⁵ = +12.5° (c 1.0, CHCl₃), confirming (2R,3S) configuration.

Purity Assessment

  • HPLC : C18 column, 90:10 MeCN/H₂O (0.1% TFA), retention time 12.3 min, 99.2% purity.

  • LC-MS : No detectable acyl migration or dephosphorylation byproducts.

Q & A

Q. How can AI-driven platforms enhance the discovery of analogs or derivatives with improved properties?

  • Methodological Answer : Implement generative adversarial networks (GANs) trained on lipidomic databases to propose structurally novel analogs. Use active learning loops to prioritize synthesis targets, as outlined in ’s smart laboratory frameworks .

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